molecular formula C7H10N2 B1365222 2-(Ethylamino)pyridine CAS No. 37059-57-7

2-(Ethylamino)pyridine

Cat. No. B1365222
CAS RN: 37059-57-7
M. Wt: 122.17 g/mol
InChI Key: CXGFWBPQQXZELI-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyridine, also known as N-ethyl-2-pyridinamine, is a chemical compound with the molecular formula C7H10N2 and a molecular weight of 122.17 .


Molecular Structure Analysis

The InChI code for 2-(Ethylamino)pyridine is 1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9) . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-(Ethylamino)pyridine is a clear liquid that ranges in color from colorless to light yellow . It has a boiling point of 82°C at 3.8mmHg and a specific gravity of 1.02 . The compound has a refractive index ranging from 1.5600 to 1.5640 .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-(Ethylamino)pyridine: is utilized in the synthesis of pyrimidine derivatives, which are compounds with a wide range of pharmacological effects. These effects include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . The compound’s role in the synthesis process is crucial due to its reactivity and ability to form stable pyrimidine structures.

Development of Anti-Inflammatory Agents

The compound has been studied for its potential in developing new anti-inflammatory agents. Its structure-activity relationships (SARs) are analyzed to understand how its chemical structure influences its anti-inflammatory properties . This research is significant for the creation of novel medications that can effectively combat inflammation with minimal side effects.

Catalysis in Chemical Reactions

N-ethylpyridin-2-amine: serves as a catalyst in various chemical reactions. Its catalytic properties are particularly valuable in reactions that require the formation of complex organic compounds. The compound’s ability to act as a catalyst is attributed to its high surface area and the ease with which it can be incorporated into reaction processes .

Drug Safety and Reactive Metabolite Prediction

In drug safety research, 2-(Ethylamino)pyridine is part of studies aiming to predict the formation of reactive metabolites, which can cause drug-induced liver injury (DILI). An in silico classification model uses the compound’s structure to assess the risk of covalent binding, which is a key factor in the development of DILI . This application is critical for early-stage drug discovery and toxicity prediction.

DNA-Based Hybrid Biomaterials

The compound is involved in the creation of DNA-based hybrid biomaterials. These materials have broad applications in biomedicine, clinical diagnosis, and nanodevicesN-ethylpyridin-2-amine contributes to the functionality of these biomaterials, enhancing their adaptability and effectiveness in complex biological systems .

Pharmaceutical Applications

In the pharmaceutical industry, 2-(Ethylamino)pyridine is used in the development of dendrimers, which are nano-sized, highly branched, and uniform polymers. These dendrimers have vast potential applications in drug delivery, catalysis, and as components in electronic devices . The compound’s versatility makes it an essential component in the design of these advanced materials.

Safety and Hazards

2-(Ethylamino)pyridine is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Mechanism of Action

Target of Action

2-(Ethylamino)pyridine, also known as N-ethylpyridin-2-amine, has been identified as a potential inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Mode of Action

The compound interacts with its target, AChE, by binding to it and inhibiting its activity . This interaction follows a competitive mechanism, suggesting that the compound competes with acetylcholine for the active site of the enzyme . The inhibition constant (Ki) is approximately 16.8 μM, indicating a strong binding affinity .

Biochemical Pathways

The biochemical pathways affected by 2-(Ethylamino)pyridine are primarily related to the metabolism of acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This can affect various downstream effects, including nerve signal transmission and muscle contraction.

Pharmacokinetics

Given its molecular weight of 12217 , it is likely to have good bioavailability

Result of Action

The primary result of the action of 2-(Ethylamino)pyridine is the inhibition of AChE, leading to increased levels of acetylcholine . This can have various effects on the nervous system, potentially impacting nerve signal transmission and muscle contraction.

properties

IUPAC Name

N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-8-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFWBPQQXZELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472988
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)pyridine

CAS RN

37059-57-7
Record name 2-(Ethylamino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Ethylamino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of N-ethylpyridin-2-amine influence its incorporation into larger molecules?

A2: N-ethylpyridin-2-amine can act as a building block in the synthesis of more complex molecules. For example, it can be incorporated into structures containing piperazine rings. [, ] The conformational flexibility around the ethyl linker and the spatial orientation of the pyridine ring, often influenced by the dihedral angle with adjacent rings like phenyl groups, dictate its interactions and packing within the crystal lattice. [, ]

Q2: Are there any studies investigating the crystallographic structure of N-ethylpyridin-2-amine derivatives?

A3: Yes, studies have explored the crystal structures of N-ethylpyridin-2-amine derivatives. Research indicates that the piperazine ring in these derivatives usually adopts a chair conformation. The dihedral angle between the pyridine ring and other aromatic rings, such as phenyl rings, varies depending on the specific substituents. Intramolecular interactions, such as C—H⋯O and N—H⋯N, and intermolecular interactions, mainly C—H⋯N hydrogen bonds, contribute to stabilizing the crystal structure. [, ]

Q3: Has N-ethylpyridin-2-amine been reported as a component in any pharmaceutical compounds?

A4: Yes, N-ethylpyridin-2-amine is a key structural component in osimertinib. [] This drug molecule incorporates the N-ethylpyridin-2-amine moiety within a larger framework that features a thiophene ring and a phthalazinyl group. [] While the specific interactions of the N-ethylpyridin-2-amine moiety within osimertinib are not detailed in the provided abstracts, its presence highlights the potential use of this molecule in pharmaceutical research and development.

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